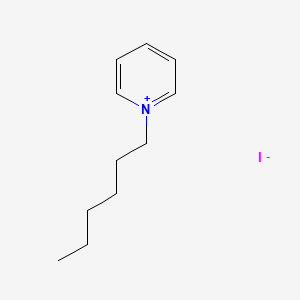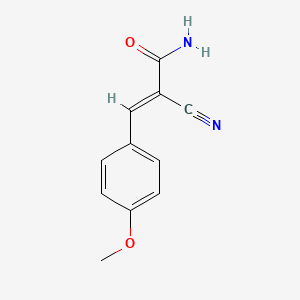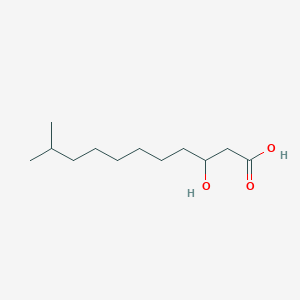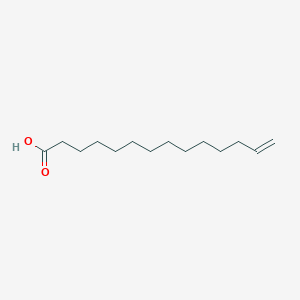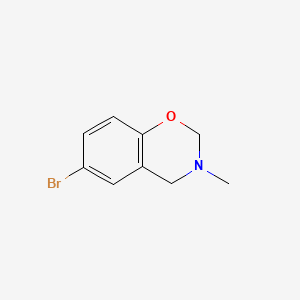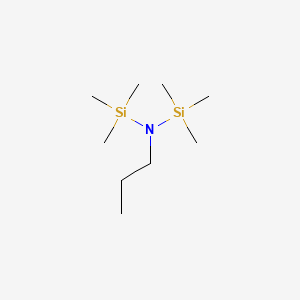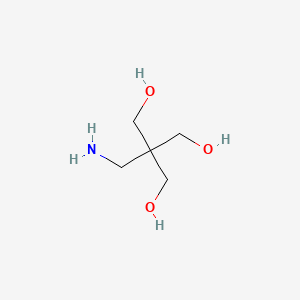
Silane, di-2-propenyl-
Overview
Description
Silane, di-2-propenyl- is an organosilicon compound with the molecular formula C6H12Si. It is also known by its CAS number 7387-25-9. This compound is characterized by the presence of two propenyl groups attached to a silicon atom. It is a colorless liquid with a boiling point of approximately 103.7°C and a density of 0.7533 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions
Silane, di-2-propenyl- can be synthesized through various methods. One common approach involves the reaction of 3-bromopropylene (or 3-chloropropene) with ethyl silicate under specific conditions . Another method includes the addition of hydrogen or hydrochloric acid gas to dimethyldichlorosilane in the presence of methyl chloride .
Industrial Production Methods
Industrial production of silane compounds often involves the use of high-purity silane precursors and controlled reaction environments to ensure the desired product quality. The preparation and purification procedures are critical to achieving high-purity silane, which is essential for various applications .
Chemical Reactions Analysis
Types of Reactions
Silane, di-2-propenyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or other oxidizing agents to the compound.
Reduction: Involves the addition of hydrogen or other reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, hydrochloric acid, and various oxidizing agents. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce silanol or siloxane derivatives, while substitution reactions can yield various organosilicon compounds .
Scientific Research Applications
Silane, di-2-propenyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the modification of surfaces for biological assays and experiments.
Medicine: Utilized in the development of medical devices and drug delivery systems.
Industry: Applied in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of silane, di-2-propenyl- involves the formation of stable bonds between the silicon atom and other functional groups. This compound can form covalent bonds with various substrates, enhancing their properties and functionality. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the substrate .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to silane, di-2-propenyl- include:
- Dimethyldichlorosilane
- Trimethylsilyl chloride
- Vinyltrimethoxysilane
Uniqueness
Silane, di-2-propenyl- is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its ability to form stable bonds with different substrates makes it a valuable compound in both research and industrial settings .
Properties
InChI |
InChI=1S/C6H10Si/c1-3-5-7-6-4-2/h3-4H,1-2,5-6H2 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYXITXFIZDDPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Si]CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569650 | |
| Record name | Di(prop-2-en-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7387-25-9 | |
| Record name | Di(prop-2-en-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


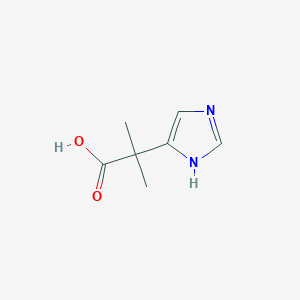
![Silane, [(4,6-dibromo-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl-](/img/structure/B3056658.png)
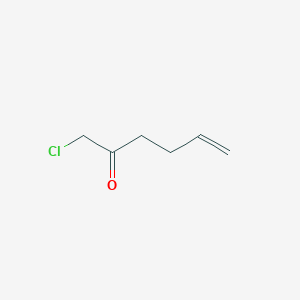
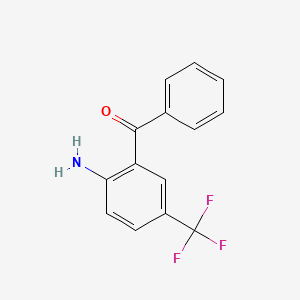
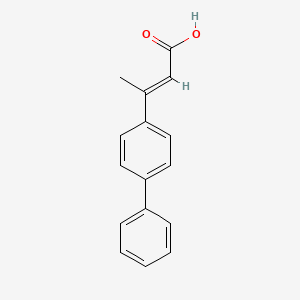
![4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B3056666.png)
